REACTION_CXSMILES
|
[Mg].II.[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9]Cl)=[CH:7][CH:6]=1.Cl[CH2:14][CH2:15][CH2:16][C:17]#[N:18]>C(OCC)C.C1(C)C=CC=CC=1>[Cl:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][C:17]2[CH2:16][CH2:15][CH2:14][N:18]=2)=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
19 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
ClCCCC#N
|
Name
|
4-chlorobenzyl Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(150 ml), is added dropwise (45 min) such that the mixture
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed
|
Type
|
TEMPERATURE
|
Details
|
by heating for a further 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
prepared in this way (45 min)
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
(200 ml) is added
|
Type
|
DISTILLATION
|
Details
|
diethyl ether is distilled off over a bridge until a temperature of 95° C.
|
Type
|
CUSTOM
|
Details
|
is reached in the bottom (2.5 h)
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
dil. HCl (10%) is added at 25-30° C. until a pH of 2-3
|
Type
|
CUSTOM
|
Details
|
The toluene/ether phase is separated
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with HCl (10%, 150 ml)
|
Type
|
WASH
|
Details
|
The collected HCl phase is washed again with toluene (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrated ether phase (to 50%-55% product content) is used without further purification
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(CC2=NCCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |